molecular formula C20H20ClN3O2 B11353003 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide

Cat. No.: B11353003
M. Wt: 369.8 g/mol
InChI Key: ANDKCZNEIQCEBH-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide: (4-CHLOROPHENYL) (3-PHENYL-2-OXIRANYL)METHANONE , is a chemical compound with the molecular formula C15H11ClO2 . It has a molecular weight of approximately 258.7 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.

Preparation Methods

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. It is primarily used in research and development rather than large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The oxadiazole ring may undergo oxidation reactions.

    Substitution: The chlorophenyl group can participate in substitution reactions.

    Reduction: Reduction of the oxadiazole ring or other functional groups may occur.

Common Reagents and Conditions::

    Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chlorophenyl group.

    Amidation: Amine or amide reagents for the formation of the amide bond.

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon) for reduction reactions.

Major Products:: The major product of the synthetic reaction would be the target compound itself.

Scientific Research Applications

This compound finds applications in various scientific fields:

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, it shares structural features with other oxadiazoles and phenyl-substituted compounds. For example, 2-(4-chlorophenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a related compound . further exploration is needed to highlight its uniqueness.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide

InChI

InChI=1S/C20H20ClN3O2/c1-2-14-6-12-17(13-7-14)22-18(25)4-3-5-19-23-20(24-26-19)15-8-10-16(21)11-9-15/h6-13H,2-5H2,1H3,(H,22,25)

InChI Key

ANDKCZNEIQCEBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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